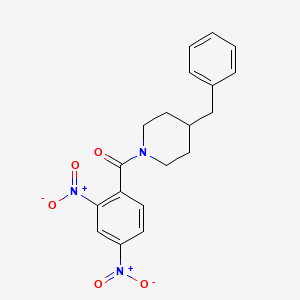![molecular formula C12H26NO3P B14151862 Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate CAS No. 89264-97-1](/img/structure/B14151862.png)
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate is a chemical compound belonging to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide under heat to form the desired phosphonate. Another method involves the Kabachnik-Fields reaction, which is a one-pot multi-component reaction involving an amine, a carbonyl compound, and a dialkyl phosphite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, microwaves, or ultrasounds can improve reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It is employed as a corrosion inhibitor and in the production of flame retardants.
Wirkmechanismus
The mechanism of action of diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions, proteins, and other biomolecules, leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonates such as diethyl phosphite, dimethyl phosphonate, and ethyl phosphonic acid. These compounds share the phosphonate functional group but differ in their specific structures and properties .
Uniqueness
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate is unique due to its specific structural features, including the presence of a dimethylamino group and an ethylbutenyl moiety.
Eigenschaften
CAS-Nummer |
89264-97-1 |
|---|---|
Molekularformel |
C12H26NO3P |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-2-ethyl-N,N-dimethylbut-1-en-1-amine |
InChI |
InChI=1S/C12H26NO3P/c1-7-11(8-2)12(13(5)6)17(14,15-9-3)16-10-4/h7-10H2,1-6H3 |
InChI-Schlüssel |
QNLLXGCJMLJFNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(N(C)C)P(=O)(OCC)OCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


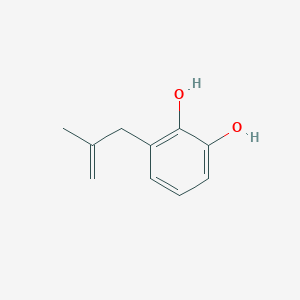
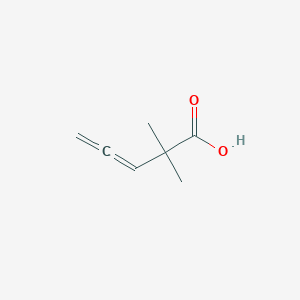
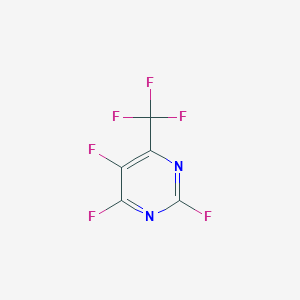
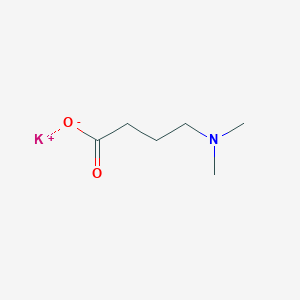

![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)
![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)

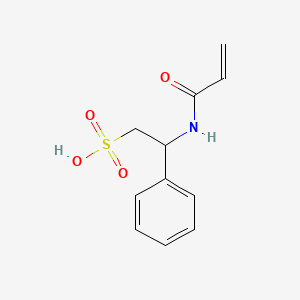


![N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B14151854.png)
